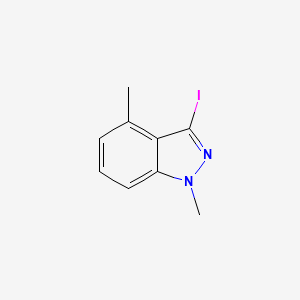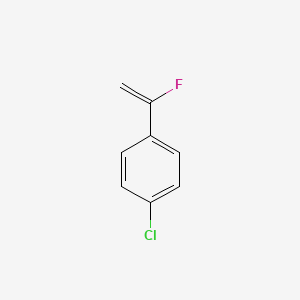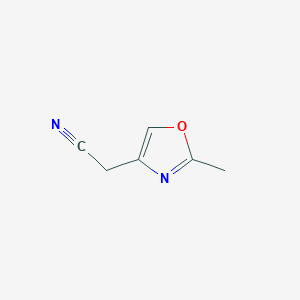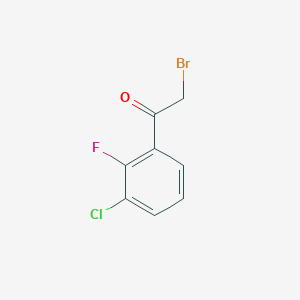
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone
Descripción general
Descripción
The compound 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is a halogenated ketone with potential applications in various chemical syntheses. While the specific compound is not directly studied in the provided papers, related compounds with similar halogenated aromatic structures and ketone functionalities have been investigated. These studies provide insights into the molecular structure, synthesis, and properties that could be extrapolated to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone.
Synthesis Analysis
The synthesis of related halogenated ketones typically involves halogen-exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which yielded high product purity and effectiveness as a chemical protective group . Although the specific synthesis route for 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone is not detailed, similar methodologies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated ketones can be determined using experimental techniques such as FTIR and NMR, as well as theoretical calculations like density functional theory (DFT) . For instance, the molecular structure of 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone was optimized using various computational methods, and the results were in agreement with experimental data . These techniques could be employed to analyze the molecular structure of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone.
Chemical Reactions Analysis
The reactivity of halogenated ketones can be inferred from molecular docking studies and HOMO-LUMO analysis. The compound 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone showed potential inhibitory activity against enzymes, suggesting that similar compounds could also exhibit biological activity . The HOMO-LUMO gap indicates the charge transfer within the molecule, which is crucial for understanding the chemical reactivity .
Physical and Chemical Properties Analysis
The physical properties such as decomposition and melting points can be determined using techniques like TGA and DTA, as demonstrated for 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one . The chemical properties, including stability and electronic distribution, can be assessed through NBO analysis and molecular electrostatic potential (MEP) studies . These analyses provide a comprehensive understanding of the behavior of halogenated ketones under various conditions.
Aplicaciones Científicas De Investigación
Synthesis Methods and Reactions
Selective α-monobromination of Alkylaryl Ketones
This process involves the bromination of various alkylaryl ketones, including those similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, using ionic liquids. It demonstrates efficient, regioselective bromination for these compounds (W. Ying, 2011).
Synthesis of 1-Phenyl-2-(4-Aryl-1,3,4,5-Tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-Ethanones
A synthesis method involving condensation and cyclization reactions was used to produce various ethanones, illustrating the chemical diversity achievable with compounds similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (H. Liszkiewicz et al., 2006).
Reactions with Tetrasulfur Tetranitride
This study details the reaction of 1-aryl-2,2-dihalogenoethanone oximes with tetrasulfur tetranitride, leading to the formation of thiadiazoles, showcasing the reactivity of compounds structurally similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (Sukjoon Yoon et al., 1998).
Chemical Properties and Analysis
Vibrational Assignments and Molecular Docking Study
This research investigated the molecular structure and properties of a compound related to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, providing insights into vibrational frequencies, geometrical parameters, and potential inhibitory activity against certain biological targets (Y. Mary et al., 2015).
Enantiomerically Pure Ethanones Synthesis
A study focused on synthesizing enantiomerically pure compounds starting from a molecule structurally similar to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone. This highlights the potential for creating specific enantiomers for research and application purposes (Shuo Zhang et al., 2014).
Improvement of Synthetic Technology
Focusing on a compound closely related to 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone, this study improved the synthesis process, achieving higher yield and purity. Such advancements are crucial for efficient production of similar compounds (Li Yu-feng, 2013).
Applications in Complex Synthesis
Synthesis of Chalcone Analogues
A method involving electron-transfer chain reactions was employed to synthesize α,β-unsaturated ketones, which are analogues of chalcone. This demonstrates the utility of compounds like 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone in creating diverse chemical structures (C. Curti et al., 2007).
Antimicrobial Activity of Fluorinated and Chlorochromones
The study highlights the antimicrobial screening of certain chromones derived from bromo-2-fluorobenzaldehyde, which could be related to the properties of 2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone (S. G. Jagadhani et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-1-(3-chloro-2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRVUBXKXBNQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622608 | |
| Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(3-chloro-2-fluorophenyl)ethanone | |
CAS RN |
1192313-64-6 | |
| Record name | 2-Bromo-1-(3-chloro-2-fluorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



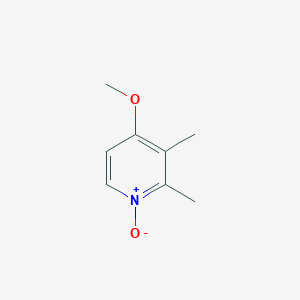
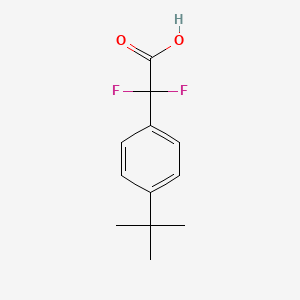
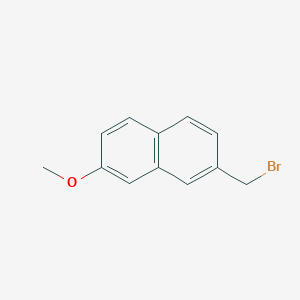
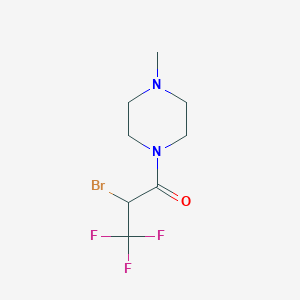

![[3,4,6-Triacetyloxy-5-[(2,2,2-trichloroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B3030907.png)

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B3030909.png)
![diexo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B3030918.png)

